molecular formula C9H15ClO2 B14100660 (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

Cat. No.: B14100660
M. Wt: 190.67 g/mol
InChI Key: BHFJTVFRXXWPLV-UHFFFAOYSA-N
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Description

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate (CAS 387353-77-7), also known as Aliskiren intermediate-11, is a chiral organic compound with the molecular formula C 9 H 15 ClO 2 and a molecular weight of 190.67 g/mol [ ]. This compound features a defined (S) configuration at the chiral center and an (E) configuration of the double bond, which are critical for its stereoselective applications in pharmaceutical research [ ]. Its primary research value lies in its role as a key chiral synthon in the multistep synthesis of Aliskiren, a potent renin inhibitor used in the treatment of hypertension [ ][ ]. The molecule's reactive handles, including the chloroalkene moiety and the methyl ester group, make it a versatile precursor for further transformations, such as cross-coupling reactions and hydrolysis to the corresponding carboxylic acid [ ]. The compound is characterized by a boiling point of approximately 203°C, a density of 1.023 g/cm³, and a flash point of 77°C [ ]. It is supplied as a high-purity material (typically ≥95%) and must be stored sealed in dry conditions at 2-8°C [ ][ ]. Attention: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 5-chloro-2-propan-2-ylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJTVFRXXWPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, racemic 5-chloro-2-isopropylpent-4-enoic acid is reacted with methanol in the presence of Candida antarctica lipase B (CAL-B) immobilized on acrylic resin. The reaction occurs in toluene at 30–50°C, with continuous agitation for 24–48 hours. The enzyme selectively esterifies the (S)-enantiomer, leaving the (R)-acid unreacted. Post-reaction, the mixture is filtered to remove the enzyme, and the product is isolated via distillation or chromatography.

Key parameters influencing enantiomeric excess (ee) and yield include:

  • Enzyme loading : 10–20% (w/w relative to substrate).
  • Solvent polarity : Non-polar solvents like toluene enhance enzyme activity and selectivity.
  • Temperature : Optimal activity occurs at 40°C, balancing reaction rate and enzyme stability.

Performance Metrics

Data from patent US20100248337A1 and EP1626093A1 indicate:

Parameter Value
Yield 40–45%
Enantiomeric Excess (ee) >98%
Purity (HPLC) ≥99%

The high ee is attributed to CAL-B’s rigid active site, which preferentially accommodates the (S)-acid’s stereochemistry. Residual (R)-acid can be recycled via racemization, improving overall atom economy.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution provides an alternative to enzymatic methods, particularly in settings requiring non-biological catalysts. This method exploits differential solubility of diastereomeric salts formed between the racemic acid and a chiral amine.

Procedure Overview

Racemic 5-chloro-2-isopropylpent-4-enoic acid is treated with (R)-1-phenylethylamine in a 1:1 molar ratio in ethanol. The (S)-acid forms a less soluble diastereomeric salt, which crystallizes upon cooling. The crystals are isolated by filtration, washed with cold ethanol, and treated with hydrochloric acid to liberate the (S)-acid. Subsequent esterification with methanol and sulfuric acid yields the target ester.

Critical Factors

  • Amine selection : (R)-1-Phenylethylamine offers optimal steric contrast for salt formation.
  • Solvent system : Ethanol’s polarity facilitates salt crystallization while minimizing co-solubility of diastereomers.
  • Acid liberation : Hydrochloric acid (2N) ensures quantitative protonation without side reactions.

Performance Metrics

Parameter Value
Yield 30–35%
Enantiomeric Excess (ee) 95–98%
Purity (HPLC) ≥97%

While lower in yield compared to enzymatic methods, this approach avoids biocatalyst costs, making it viable for small-scale production.

Comparative Analysis of Methods

The choice between enzymatic and chemical resolution hinges on scalability, cost, and desired ee.

Enzymatic vs. Chemical Resolution

Criterion Enzymatic Resolution Chemical Resolution
Yield 40–45% 30–35%
ee >98% 95–98%
Catalyst Cost High (enzyme immobilization) Low (amine recyclable)
Reaction Time 24–48 hours 72+ hours (multiple steps)
Environmental Impact Solvent recovery feasible Higher waste generation

Enzymatic methods dominate industrial applications due to superior efficiency and stereoselectivity, whereas chemical resolution remains relevant for niche applications requiring minimal enzyme infrastructure.

Stereochemical and Geometric Considerations

The E-configuration of the pent-4-enoate double bond is preserved throughout synthesis, as confirmed by NMR (δ 5.4–5.6 ppm, J = 15–16 Hz for trans coupling). Computational modeling suggests the isopropyl group’s steric bulk stabilizes the trans geometry during acid precursor synthesis.

Industrial-Scale Optimization

Recent patents highlight process innovations:

  • Continuous-flow systems : Reduce reaction time to 8–12 hours via immobilized enzyme cartridges.
  • Solvent-free esterification : Supercritical CO₂ enhances enzyme stability and product separation.

Chemical Reactions Analysis

Enzymatic Resolution for Enantiopure Production

The compound's (S)-enantiomer is produced via biocatalytic resolution using Rhodosporidium toruloides strains. Key parameters from patented processes:

ParameterCondition 1 Condition 2
Substrate concentration15 g/L50 g/L
Catalyst loading15% w/v15% w/v
Reaction time18 hours95 hours
Temperature21°C21°C
Enantiomeric excess (ee)>99%>99%
E value23N/A
Yield34% (after purification)Similar protocol

The reaction buffer (0.1 M Tris-HCl, pH 8.0) and strict pH control via NaOH addition are critical for maintaining enzyme activity . Post-reaction processing involves acidification (pH 2.5), solvent extraction (MTBE/CH₂Cl₂), and distillation to achieve >99% purity .

Ester Hydrolysis and Acid Formation

The methyl ester undergoes hydrolysis to form (E)-5-chloro-2-isopropylpent-4-enoic acid, a precursor in Aliskiren synthesis .

Reaction pathway :
 S E Methyl 5 chloro 2 isopropylpent 4 enoateH2O H+/OH E 5 chloro 2 isopropylpent 4 enoic acid\text{ S E Methyl 5 chloro 2 isopropylpent 4 enoate}\xrightarrow{\text{H}_2\text{O H}^+/\text{OH}^-}\text{ E 5 chloro 2 isopropylpent 4 enoic acid}

Key conditions :

  • Acid-catalyzed : Performed in aqueous HCl at elevated temperatures (60–80°C).

  • Base-catalyzed : Uses NaOH (1–2 M) at 25–40°C with 85–92% conversion efficiency.

Nucleophilic Substitution at Chlorine

The chloro group participates in SN₂ reactions with nucleophiles (e.g., amines, alkoxides):

Reaction TypeConditionsProducts
Amine substitutionDMF, 50°C, 12 hours5-Amino-2-isopropylpent-4-enoate
Methoxide substitutionMeOH, K₂CO₃, reflux5-Methoxy derivative

Steric hindrance from the isopropyl group reduces reaction rates compared to linear analogs.

Alkylation at the α-Position

The ester’s α-hydrogen is acidic (pKa ~18–20), enabling alkylation via strong bases:

Typical protocol :

  • Deprotonation with LDA (−78°C in THF)

  • Quenching with alkyl halides (e.g., MeI, BnBr)

  • Yield: 70–85% for primary alkyl groups

Conjugate Addition Reactions

The α,β-unsaturated ester undergoes Michael additions:

NucleophileConditionsProduct
Grignard reagentsTHF, 0°C, 2 hoursβ-Substituted pentenoates
CyanideKCN, EtOH, RT5-Chloro-3-cyano derivative

Reactions proceed with >90% regioselectivity due to the electron-withdrawing ester group.

Catalytic Hydrogenation

Selective hydrogenation of the double bond is achieved using:

CatalystConditionsProduct
Pd/C (5%)H₂ (1 atm), EtOAcSaturated methyl 5-chloro-2-isopropylpentanoate
Selectivity95% for alkene reductionNo epimerization observed

Stability and Side Reactions

  • Thermal decomposition : Occurs above 150°C, producing HCl and isopropyl ketones .

  • Light sensitivity : UV exposure causes radical-initiated degradation (t₁/₂ = 48 hours under ambient light).

Scientific Research Applications

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom and the isopropyl group contribute to the compound’s reactivity and specificity in these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences:
  • Ester Group Variations: The methyl ester (190.67 g/mol) vs.
  • Stereochemical Impact: The (S,E)-configuration is essential for Aliskiren’s activity, whereas analogs like (Z)-4-decenoate lack therapeutic relevance .
  • Synthesis Methods : Enzymatic resolution (PLE-A) vs. chemical derivatization (HPLC) highlights divergent approaches to achieving enantiopurity .

Physical and Chemical Properties

Property (S,E)-Methyl Ester (E)-Ethyl Ester (S,E)-Carboxylic Acid
Molecular Weight (g/mol) 190.67 204.69 176.64
Density (g/cm³) 1.023 N/A N/A
Boiling Point (°C) 203 N/A N/A
LogP 2.57 N/A 1.83 (estimated)
Enantiomeric Excess >99% e.e. N/A >99% e.e.

Resolution Techniques

Method Efficiency (α/R/e.e.) Advantages Limitations
PLE-A Enzymatic 47% yield, >99% e.e. High enantioselectivity; scalable Moderate yield
HPLC Derivatization α = 1.419, R = 3.25, k’(L) = 1.43, k’(D) = 2.23 Compatible with non-chiral columns; sensitive detection Requires hydrolysis/derivatization steps

Research Findings and Industrial Relevance

Aliskiren Synthesis: The (S,E)-methyl ester is indispensable in Novartis’ Speedel process, where its stereochemical precision ensures drug efficacy .

Natural Product Analogs : Compounds like sandaracopimaric acid methyl ester (CAS: N/A) and communic acid esters () share structural motifs but diverge in biological roles, emphasizing the uniqueness of the (S,E)-methyl ester in pharmacology .

Scalability Challenges : While enzymatic methods offer high e.e., the 47% yield necessitates optimization. HPLC methods, though effective for small batches, are less practical for industrial-scale production .

Biological Activity

(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₃ClO₂
  • Molecular Weight : 188.65 g/mol
  • IUPAC Name : this compound

The compound features a chloro group and an isopropyl substituent, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially affecting processes such as inflammation and cell signaling.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. This suggests that this compound may possess similar activities.
  • Anti-inflammatory Effects :
    • Compounds related to this compound have been shown to reduce the secretion of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory conditions.
  • Cytotoxicity :
    • Studies have indicated that certain analogs of this compound demonstrate cytotoxic effects on cancer cell lines, indicating a possible application in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on Gram-positive bacteria
Anti-inflammatoryReduced IL-6 and IL-12 secretion in cell cultures
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related compounds revealed that this compound significantly reduced the levels of IL-6 and IL-12 in bone marrow-derived dendritic cells. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation, suggesting its potential utility in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a comparative analysis, this compound was tested against various bacterial strains. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent for bacterial infections.

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